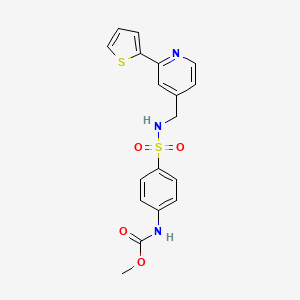

![molecular formula C17H12BrN3O3S2 B2989210 (Z)-3-溴-N-(3-(炔丙-2-基)-6-磺酰基苯并[d]噻唑-2(3H)-亚甲基)苯甲酰胺 CAS No. 865181-92-6](/img/structure/B2989210.png)

(Z)-3-溴-N-(3-(炔丙-2-基)-6-磺酰基苯并[d]噻唑-2(3H)-亚甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole is a heterocyclic compound that is pervasive in vital bioactive molecules . It has been explored for a variety of therapeutic applications, making it an interesting moiety for designing new broad-spectrum pharmacophores . Benzothiazole and its derivatives have depicted various admirable biological properties in the form of antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory agents .

Synthesis Analysis

Benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles have been synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction . This method, also known as the click reaction, has been used for the formation (synthesis) of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes .Molecular Structure Analysis

The structure of synthesized derivatives can be examined using FTIR, 1H, 13C-NMR, and HRMS techniques . These techniques provide information about the functional groups, carbon and hydrogen atoms in the molecule, and the molecular weight of the compound .Chemical Reactions Analysis

The chemical reactions involving benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles generally involve copper (I) catalyzed azide-alkyne cycloaddition reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various techniques. For instance, the appearance, yield, melting point, and spectral data (FTIR, 1H NMR, 13C NMR, and HRMS) can provide valuable information about the compound .科学研究应用

光动力疗法应用

已经探索了用含有席夫碱的苯磺酰胺基取代的锌酞菁衍生物的合成。这些化合物表现出良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,使其成为光动力疗法中癌症治疗的有希望的 II 型光敏剂 (Pişkin、Canpolat 和 Öztürk,2020 年)。

抗真菌和抗菌剂

已经合成并筛选了新的苯甲酰胺和噻唑衍生物作为抗真菌剂的潜力。对这些化合物的研究强调了探索治疗感染的新治疗选择 (Narayana 等人,2004 年)。此外,其他研究合成了带有不同生物活性部分的苯甲酰胺衍生物,表现出显着的抗菌和抗真菌活性,突出了类似化合物在抗菌研究中的潜力 (Priya 等人,2006 年)。

抗癌研究

已经合成并评估了吲达帕胺衍生物对黑色素瘤细胞系的促凋亡活性,显示出显着的生长抑制。这表明类似苯甲酰胺衍生物在癌症研究和治疗中的潜力 (Yılmaz 等人,2015 年)。

合成与表征

N-(4-甲基-3-甲苯基噻唑-2(3H)-亚甲基)取代的苯甲酰胺的微波促进合成提供了一种更清洁、更高效、更快速的方法来生产这些化合物,表明化学研究中合成过程的简化潜力 (Saeed,2009 年)。

作用机制

While the specific mechanism of action for the compound you mentioned is not available, benzothiazole and benzoxazole compounds have been found to possess immense biological importance like antitubercular, anticancer, antiparasitic, antimicrobial, antileishmanial, antioxidant, anti-inflammatory, and anti-malarial activities .

未来方向

The future directions in the field of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles could involve further exploration of their therapeutic applications. Molecular docking studies could provide new insights for developing these compounds as potential antimicrobial agents . These studies reveal that the compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .

属性

IUPAC Name |

3-bromo-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O3S2/c1-2-8-21-14-7-6-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-4-3-5-12(18)9-11/h1,3-7,9-10H,8H2,(H2,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGVOWVYJCVENT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

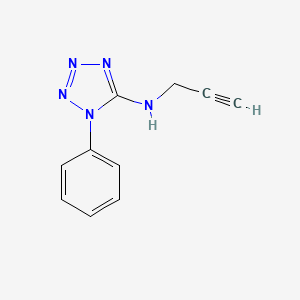

![2-(4-{1-[(4-bromophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)pyrimidine](/img/structure/B2989133.png)

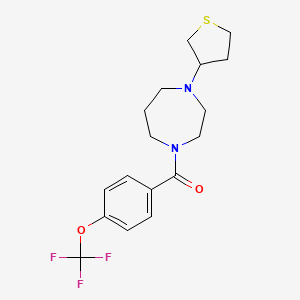

![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2989135.png)

![2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2989138.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2989142.png)

![7-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2989143.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2989146.png)